Propane-1-sulfinyl Chloride: A Technical Guide to Synthesis and Reactivity
Propane-1-sulfinyl Chloride: A Technical Guide to Synthesis and Reactivity
Topic: Propane-1-sulfinyl Chloride: Chemical Properties, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
Propane-1-sulfinyl chloride (CAS: 10439-23-3) is a highly reactive, electrophilic organosulfur intermediate used primarily for introducing the propylsulfinyl moiety (
Chemical Identity & Physicochemical Profile
Propane-1-sulfinyl chloride is characterized by a pyramidal sulfur atom bonded to a chlorine, an oxygen, and a propyl group. The sulfur atom is a stereogenic center, rendering the molecule chiral, though typically generated as a racemate.
| Property | Data / Description |
| IUPAC Name | Propane-1-sulfinyl chloride |
| CAS Registry Number | 10439-23-3 |
| Molecular Formula | |
| Molecular Weight | 126.60 g/mol |
| Physical State | Colorless to pale yellow fuming liquid (at RT) |
| Boiling Point | Decomposes upon heating; distillable only under high vacuum (< 1 mmHg) |
| Density (Predicted) | ~1.28 g/cm³ |
| Solubility | Soluble in |
| Stability | Thermally unstable; disproportionates to sulfonyl chloride and disulfide if stored at RT.[1][2][3] Store < -20°C. |
Synthetic Routes & Production
Due to its thermal instability, propane-1-sulfinyl chloride is rarely purchased. It is synthesized in situ or immediately prior to use. The most robust method involves the oxidative chlorination of dipropyl disulfide in the presence of acetic anhydride.
Method A: Oxidative Chlorination (Standard Protocol)
This method utilizes acetic anhydride as an oxygen source and scavenger, preventing over-oxidation to the sulfonyl chloride.
Reagents:
-
Dipropyl disulfide (
) -
Sulfuryl chloride (
) OR Chlorine gas ( ) -
Acetic anhydride (
) -
Solvent: Dichloromethane (DCM) or neat (if
is in excess)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (
or ). -
Charging: Add dipropyl disulfide (1.0 equiv) and acetic anhydride (2.2 equiv) to the flask. Cool the mixture to -10°C to 0°C using an ice/salt bath.
-
Chlorination:
-
Option 1 (
): Add sulfuryl chloride (2.0 equiv) dropwise over 30 minutes. Ensure internal temperature does not exceed 5°C. -
Option 2 (
): Bubble dry chlorine gas through the solution until 2.0 equivalents are absorbed (monitor by weight).
-
-
Reaction: Stir at 0°C for 1–2 hours. The formation of acetyl chloride (
) is a byproduct. -
Workup: Remove volatiles (
, excess ) under reduced pressure at low temperature (< 20°C) . -
Purification: The residue is crude propane-1-sulfinyl chloride, typically >90% pure and suitable for immediate use. Distillation is risky due to thermal decomposition.
Synthesis Workflow Diagram
Caption: Oxidative chlorination pathway transforming dipropyl disulfide into propane-1-sulfinyl chloride via acetoxysulfonium intermediates.
Mechanistic Reactivity
Propane-1-sulfinyl chloride is a "hard-soft" electrophile. The sulfur atom is the primary electrophilic site, susceptible to attack by nucleophiles.
Nucleophilic Substitution at Sulfur ( -like)
The reaction proceeds via an addition-elimination mechanism or a concerted
-
Aminolysis: Reaction with primary/secondary amines yields sulfinamides .
-
Alcoholysis: Reaction with alcohols (in the presence of base) yields sulfinates .
-
Hydrolysis: Reaction with water yields propanesulfinic acid (
), which is unstable and disproportionates.
Thermal Decomposition
Unlike sulfonyl chlorides, sulfinyl chlorides are thermally fragile. Upon heating, they undergo disproportionation:
Reactivity Pathways Diagram
Caption: Divergent reactivity of propane-1-sulfinyl chloride showing major synthetic transformations and decomposition risks.
Applications in Medicinal Chemistry
Synthesis of Chiral Sulfoxides (Andersen Synthesis Analog)
Propane-1-sulfinyl chloride is a precursor for the stereoselective synthesis of chiral sulfoxides, a pharmacophore found in proton pump inhibitors (e.g., Esomeprazole analogs).
-
Step 1: Reaction of
with a chiral auxiliary (e.g., diacetone-D-glucose or menthol) yields a diastereomerically pure sulfinate ester. -
Step 2: Nucleophilic substitution of the sulfinate ester with a Grignard reagent (
) proceeds with inversion of configuration , yielding a chiral sulfoxide with high enantiomeric excess (ee).
Sulfinamides as Transition State Inhibitors
The propylsulfinyl group serves as a bioisostere for carbonyls or sulfonyls in protease inhibitors. The tetrahedral geometry of the sulfinyl group can mimic the transition state of peptide hydrolysis.
Handling, Stability & Safety
Safety Protocols
-
Corrosivity: Propane-1-sulfinyl chloride hydrolyzes to form HCl and sulfinic acid. It causes severe skin burns and eye damage.[2]
-
Inhalation: Handle only in a fume hood. The vapor is lachrymatory and destructive to mucous membranes.
Storage & Stability
-
Shelf Life: < 24 hours at room temperature.
-
Storage: Store at -20°C or below under inert atmosphere (
or ). -
Best Practice: Generate in situ and use immediately. Do not attempt to store large quantities.
References
-
Douglass, I. B.; Norton, R. V. (1968). "Methanesulfinyl Chloride".[4][5] Organic Syntheses, 48, 102. (Fundamental procedure for alkanesulfinyl chlorides via acetic anhydride).
-
Drabowicz, J.; Mikołajczyk, M. (1980). "Synthesis of Sulfoxides". Organic Preparations and Procedures International, 14(1-2), 45-89. (Review of sulfinyl chloride reactivity and sulfoxide synthesis).
-
Fernández, I.; Khiar, N. (2003). "Recent Developments in the Synthesis and Utilization of Chiral Sulfoxides". Chemical Reviews, 103(9), 3651–3706. (Applications in asymmetric synthesis).
-
PubChem. (2025).[1][2] "Propane-1-sulfinyl chloride (Compound)".[1][2][3][6][7] National Library of Medicine. (Chemical identity and physical properties).
Sources
- 1. Propane-1-sulfinyl chloride | C3H7ClOS | CID 12754792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propanesulfonyl chloride | C3H7ClO2S | CID 66279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propane-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. 丙基磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Propanesulfonyl chloride | CAS#:10147-36-1 | Chemsrc [chemsrc.com]
- 7. 1-Propanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
